molecular formula C10H11F3O B12963954 (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B12963954
M. Wt: 204.19 g/mol
InChI Key: DQTXEAKXIGCGEJ-VIFPVBQESA-N
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Description

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the use of chiral catalysts and enantioselective reactions. One common method is the enantioselective reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to maintain the desired enantiomeric excess and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone.

    Reduction: It can be reduced to form the corresponding hydrocarbon.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include the corresponding ketone, hydrocarbon, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The dimethylphenyl group contributes to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3,5-Dimethylphenyl)pyrrolidine
  • (S)-5-Chloro-3-(3,5-dimethylphenyl)sulfonyl-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide

Uniqueness

(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

(1S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H11F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3/t9-/m0/s1

InChI Key

DQTXEAKXIGCGEJ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C(F)(F)F)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C(F)(F)F)O)C

Origin of Product

United States

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